(S)-1,1,1-trifluoropropan-2-amine

Asymmetric synthesis Chiral amine Diastereomeric excess

(S)-1,1,1-Trifluoropropan-2-amine (CAS 125278-10-6; hydrochloride salt CAS 125353-44-8) is an enantiopure, low-molecular-weight (113.08 g/mol) fluorinated amine of the formula C₃H₆F₃N. The compound features a chiral α-carbon bearing a trifluoromethyl group, making it the smallest chiral α-CF₃ amine building block readily available in enantiopure form.

Molecular Formula C3H6F3N
Molecular Weight 113.083
CAS No. 125278-10-6; 125353-44-8
Cat. No. B2666874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1,1,1-trifluoropropan-2-amine
CAS125278-10-6; 125353-44-8
Molecular FormulaC3H6F3N
Molecular Weight113.083
Structural Identifiers
SMILESCC(C(F)(F)F)N
InChIInChI=1S/C3H6F3N/c1-2(7)3(4,5)6/h2H,7H2,1H3/t2-/m0/s1
InChIKeySNMLKBMPULDPTA-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1,1,1-Trifluoropropan-2-amine (CAS 125278-10-6): A Chiral Fluorinated Building Block for Pharmaceutical Synthesis and Asymmetric Chemistry


(S)-1,1,1-Trifluoropropan-2-amine (CAS 125278-10-6; hydrochloride salt CAS 125353-44-8) is an enantiopure, low-molecular-weight (113.08 g/mol) fluorinated amine of the formula C₃H₆F₃N . The compound features a chiral α-carbon bearing a trifluoromethyl group, making it the smallest chiral α-CF₃ amine building block readily available in enantiopure form [1]. Both enantiomers are commercially available, though their synthesis historically required toxic SF₄-mediated fluorination of alanine, spurring development of safer stereoselective routes [1]. The (S)-enantiomer serves as a critical structural component in the Phase 3 clinical candidate povorcitinib (INCB54707), a JAK1-selective inhibitor , and has been employed in the synthesis of hNav1.7 channel blockers, HCV protease inhibitors, and stereoselective agrochemicals [2].

Why (S)-1,1,1-Trifluoropropan-2-amine Cannot Be Replaced by Its (R)-Enantiomer, Racemate, or Non-Fluorinated Analogs


In chiral drug synthesis, the stereochemical configuration of the amine building block is directly transferred into the final API, where it dictates target binding, selectivity, and pharmacokinetic profile [1]. The (S)-enantiomer of 1,1,1-trifluoropropan-2-amine is specifically required in the IUPAC name of povorcitinib [N-[(2S)-1,1,1-trifluoropropan-2-yl]benzamide], confirming that the (R)-enantiomer or racemate would yield a diastereomeric product with altered pharmacological properties . Beyond stereochemistry, the trifluoromethyl group imparts a LogP of ~0.59–1.60 and aqueous solubility of approximately 62 g/L at 25 °C , which differs markedly from the non-fluorinated analog isopropylamine (LogP ~0.03) [2]. This difference in lipophilicity affects membrane permeability and metabolic stability of derived compounds, making simple substitution of the CF₃ motif with CH₃ insufficient for maintaining downstream biological activity [2].

Quantitative Differentiation Evidence for (S)-1,1,1-Trifluoropropan-2-amine: Head-to-Head and Cross-Study Comparisons


Enantiomeric Purity in Stereoselective Synthesis: Sulfinamide Auxiliary Route Delivers 92–96% de for Both Enantiomers

The enantioselective synthesis of 1,1,1-trifluoropropan-2-amine via Ellman sulfinamide auxiliary chemistry achieved 92–96% diastereomeric excess (de) in the reduction step, with the stereochemical outcome determined by choice of reducing agent (NaBH₄ yields the (R)-configured sulfinamide; L-Selectride yields the (S)-configured sulfinamide) [1]. Hydrolysis of the sulfinamide auxiliary then liberates the enantiomerically enriched free amine. This route directly produces either enantiomer on demand from a common intermediate, in contrast to classical tartaric acid resolution of the racemate, which requires additional crystallization steps and yields up to 99% ee but with inherent 50% maximum theoretical yield of the desired enantiomer [1].

Asymmetric synthesis Chiral amine Diastereomeric excess

Physicochemical Differentiation: Lipophilicity (LogP) of (S)-1,1,1-Trifluoropropan-2-amine vs. Non-Fluorinated Isopropylamine

The trifluoromethyl group in (S)-1,1,1-trifluoropropan-2-amine confers a measured LogP of approximately 1.60 (or 0.59–0.90 depending on computational method) and aqueous solubility of 62 g/L at 25 °C . In contrast, the non-fluorinated structural analog isopropylamine (2-propanamine) has a LogP of approximately 0.03 [1], representing a >50-fold increase in octanol–water partition coefficient for the fluorinated compound. This LogP shift is a class-level effect of α-CF₃ substitution on primary amines and translates to increased membrane permeability for derived amide and sulfonamide drug candidates .

Lipophilicity LogP Drug design

Verified Role as a Chiral Building Block in Povorcitinib (INCB54707), a Phase 3 JAK1 Inhibitor with 52-Fold Selectivity Over JAK2

The IUPAC name of povorcitinib (INCB54707) explicitly includes the (2S)-1,1,1-trifluoropropan-2-yl moiety: 4-[3-(cyanomethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-4-yl)pyrazol-1-yl]azetidin-1-yl]-2,5-difluoro-N-[(2S)-1,1,1-trifluoropropan-2-yl]benzamide . Povorcitinib demonstrates a JAK1 IC₅₀ of 8.9 nM with 52-fold selectivity over JAK2 (IC₅₀ = 463 nM) . This selectivity profile is dependent on the absolute (S)-configuration of the trifluoropropan-2-amine fragment, as the chiral center directly influences the three-dimensional orientation of the terminal amide group within the JAK1 ATP-binding pocket . The compound is currently in Phase 3 clinical trials for hidradenitis suppurativa, vitiligo, and prurigo nodularis .

JAK1 inhibitor Povorcitinib Chiral building block

Chemoenzymatic Dynamic Kinetic Resolution of Racemic 1,1,1-Trifluoroisopropylamine: Enantiomeric Excess up to 96.69%

An orthogonal synthetic methodology using Pd/Al₂O₃ and Novozyme 435 lipase for dynamic kinetic resolution (DKR) of racemic 1,1,1-trifluoroisopropylamine produced N-[(1R)-2,2,2-trifluoro-1-methylethyl]-acetamide with enantiomeric excesses reaching 96.69% [1]. Response surface methodology (RSM) optimization revealed that the interaction between Novozyme 435 and Pd/Al₂O₃ was statistically significant (p < 0.05) for conversion efficiency [2]. While this specific study targeted the (R)-enantiomer, the DKR platform is enantiocomplementary and can be adapted for (S)-enantiomer production by switching the acyl donor or enzyme variant [2]. This provides an industrially scalable alternative to stoichiometric chiral auxiliary approaches, with the key advantage that DKR can theoretically convert 100% of racemic starting material into a single enantiomer [2].

Dynamic kinetic resolution Chemoenzymatic Enantiomeric excess

Improved Safety Profile in Synthesis: Avoidance of Toxic SF₄ in Modern Enantioselective Routes

The classical industrial-scale synthesis of enantiopure 1,1,1-trifluoropropan-2-amine via SF₄-mediated fluorination of D- and L-alanine is associated with significant toxicity hazards requiring specialized facilities, which contributes to the high commercial cost of the building block [1]. Modern stereoselective routes—including the sulfinamide auxiliary method (Mollet et al., 2017) and chemoenzymatic DKR—avoid gaseous SF₄ entirely, operating under standard laboratory or pilot-plant conditions [1][2]. The sulfinamide route uses commercially available trifluoroacetone as starting material, while the patent literature describes a vapor-phase hydrogenation of trifluoroacetone oxime over a reduction catalyst as an alternative racemic route (62% overall yield from ethyl trifluoroacetoacetate) [2]. However, neither of these non-SF₄ methods inherently delivers enantiopure product without additional chiral resolution or asymmetric induction steps [1].

Process safety Green chemistry Fluorination

Triflate Salt Innovation Enables Direct Epoxide Opening Without Free Amine Isolation

The free base of 1,1,1-trifluoropropan-2-amine is a volatile liquid (boiling point 58.9 °C) with reduced nucleophilicity due to the electron-withdrawing CF₃ group [1]. Attempted direct use of the hydrochloride salt in epoxide opening reactions fails because chloride outcompetes the amine as a nucleophile [1]. Mollet et al. (2017) introduced a novel triflate salt of the enantiomerically enriched amine, synthesized by sulfinamide hydrolysis with trimethylsilyl triflate (TMSOTf), which enables direct epoxide opening in the presence of excess Et₃N without isolating the free amine [1]. This innovation is specific to the triflate counterion and has no counterpart for the hydrochloride or free base forms, representing a practical differentiation for downstream synthetic applications [1].

Epoxide opening Triflate salt Nucleophilicity

High-Value Application Scenarios for (S)-1,1,1-Trifluoropropan-2-amine Based on Quantitative Differentiation Evidence


GMP Synthesis of Povorcitinib (INCB54707) and JAK1-Selective Inhibitor Analogs

Any organization engaged in the GMP synthesis of povorcitinib—whether for clinical supply, generic development, or reference standard preparation—must source (S)-1,1,1-trifluoropropan-2-amine of verified enantiopurity. The IUPAC name of povorcitinib explicitly specifies the (2S)-configured trifluoropropan-2-yl amide fragment . Povorcitinib's 52-fold JAK1-over-JAK2 selectivity (IC₅₀ 8.9 nM vs. 463 nM) depends on the precise three-dimensional orientation of this chiral moiety . Substitution with the (R)-enantiomer or racemate would produce a diastereomeric impurity with unknown pharmacological and toxicological properties, unacceptable under ICH Q3A guidelines for APIs in Phase 3 and beyond .

Synthesis of hNav1.7 Channel Blockers for Pain Research

1,1,1-Trifluoropropan-2-amine (as the hydrochloride salt) is documented as a building block for hNav1.7 sodium channel blockers, a target class of high interest for non-opioid pain therapeutics . Patent literature (e.g., US 10,590,078; WO 2015/179659) describes compounds incorporating the trifluoroisopropylamine motif that demonstrate Nav1.7 blocking activity . Procurement of the enantiopure (S)-enantiomer is critical for establishing definitive SAR around the chiral center, as the (R)-enantiomer may exhibit different potency and isoform selectivity against Nav1.5 (cardiac) and Nav1.7 (peripheral neuronal) channels .

Chiral β-Amino Alcohol Synthesis via Epoxide Opening Using the Triflate Salt

The triflate salt of enantiomerically enriched 1,1,1-trifluoropropan-2-amine, introduced by Mollet et al. (2017), enables direct ring-opening of epoxides to yield chiral β-amino alcohols without isolation of the volatile, poorly nucleophilic free amine . This methodology is directly applicable to the synthesis of fluorinated analogs of biologically active amino alcohols (e.g., β-blockers, antiviral agents). Researchers procuring the compound for this application should specifically request the triflate salt form or the sulfinamide precursor, as the widely available hydrochloride salt is unsuitable for this transformation due to competing chloride nucleophilicity .

Asymmetric Catalysis Ligand Development Using the Smallest Chiral α-CF₃ Amine Scaffold

As the smallest readily available chiral α-trifluoromethyl amine, (S)-1,1,1-trifluoropropan-2-amine serves as a privileged scaffold for developing novel chiral ligands and organocatalysts . The combination of strong electron withdrawal (CF₃ σₚ = 0.54) with a sterically compact chiral environment (A-value of CF₃ ≈ 2.1–2.4 kcal/mol, comparable to isopropyl) creates a unique electronic and steric profile absent in hydrocarbon-based chiral amines like α-methylbenzylamine . The measured physicochemical properties (LogP 0.59–1.60, boiling point 58.9 °C, density 1.148 g/mL) facilitate purification and handling in both academic and industrial settings, providing an advantage over higher-molecular-weight fluorinated chiral amines that may require chromatographic purification .

Quote Request

Request a Quote for (S)-1,1,1-trifluoropropan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.